molecular formula C16H13Cl2NO3S B4192812 2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid

2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid

Cat. No. B4192812
M. Wt: 370.2 g/mol
InChI Key: CDIIDCKTLSEYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in 1974 and has since become one of the most commonly prescribed medications in the world. The purpose of

Mechanism of Action

The mechanism of action of 2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. By inhibiting COX enzymes, 2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid has been shown to have both biochemical and physiological effects. Biochemically, it reduces the production of prostaglandins, which are involved in the inflammatory response. Physiologically, it reduces pain and inflammation, improves joint mobility, and reduces fever.

Advantages and Limitations for Lab Experiments

2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid has several advantages for lab experiments, including its well-established mechanism of action, its availability, and its low cost. However, it also has some limitations, such as its potential for toxicity and its narrow therapeutic index.

Future Directions

There are several future directions for research on 2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid. One area of research is the development of new formulations that can improve its effectiveness and reduce its side effects. Another area of research is the investigation of its potential for the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, research could focus on the identification of biomarkers that can predict its efficacy and toxicity in individual patients.

Scientific Research Applications

2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual cramps. In addition, it has been used as a postoperative pain reliever and for the management of acute pain.

properties

IUPAC Name

2-[[2-[(3,4-dichlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3S/c17-12-6-5-10(7-13(12)18)8-23-9-15(20)19-14-4-2-1-3-11(14)16(21)22/h1-7H,8-9H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIIDCKTLSEYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(3,4-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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